

Technical Guide: Synthesis of Tos-PEG3-O-C1-CH₃COO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tos-PEG3-O-C1-CH₃COO

Cat. No.: B11825424

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a reliable synthesis route for **Tos-PEG3-O-C1-CH₃COO** (Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate), a valuable heterobifunctional PEG linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a two-step synthetic pathway, commencing with the selective monotosylation of triethylene glycol, followed by an etherification to introduce the methyl acetate moiety. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate its practical implementation in a laboratory setting.

Synthesis Strategy

The synthesis of **Tos-PEG3-O-C1-CH₃COO** is efficiently achieved through a two-step process:

- Selective Monotosylation of Triethylene Glycol:** The initial step involves the selective protection of one of the primary hydroxyl groups of triethylene glycol as a tosylate. This is a critical step to ensure the desired monofunctionalization, preventing the formation of the ditosylated byproduct. The reaction is typically carried out by reacting triethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
- Williamson Ether Synthesis:** The resulting intermediate, OH-PEG3-Tos, possesses a free hydroxyl group that can undergo a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a

nucleophile to displace a halide from a methyl haloacetate, thereby forming the desired ether linkage and completing the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (OH-PEG3-Tos)

Materials:

- Triethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve triethylene glycol (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (1.2 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.0 eq).

- Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired OH-PEG3-Tos.

Step 2: Synthesis of Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate (Tos-PEG3-O-C1-CH₃COO)

Materials:

- OH-PEG3-Tos (from Step 1)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Methyl bromoacetate
- Saturated ammonium chloride solution (NH₄Cl)
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve OH-PEG3-Tos (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
- Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, **Tos-PEG3-O-C1-CH₃COO**.

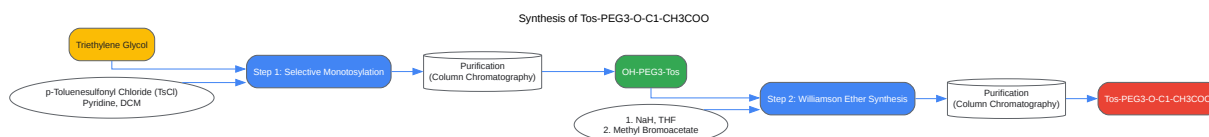
Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of **Tos-PEG3-O-C1-CH₃COO**. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

Step	Reactant 1	Molar Ratio	Reactant 2	Molar Ratio	Base / Reagent	Molar Ratio	Solvent	Temperature	Time	Typical Yield
1	Triethylene glycol	1.0	p-Toluenesulfonyl chloride	1.0	Pyridine	1.2	Dichloromethane	0 °C to RT	12-16 h	40-60%
2	OH-PEG3-Tos	1.0	Methyl bromoacetate	1.1	Sodium Hydride (60%)	1.2	Tetrahydrofuran	0 °C to RT	12-16 h	>80%

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis route for **Tos-PEG3-O-C1-CH₃COO**.



[Click to download full resolution via product page](#)

Caption: Synthetic route for **Tos-PEG3-O-C1-CH₃COO**.

- To cite this document: BenchChem. [Technical Guide: Synthesis of Tos-PEG3-O-C1-CH₃COO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11825424#synthesis-route-for-tos-peg3-o-c1-ch3coo\]](https://www.benchchem.com/product/b11825424#synthesis-route-for-tos-peg3-o-c1-ch3coo)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com